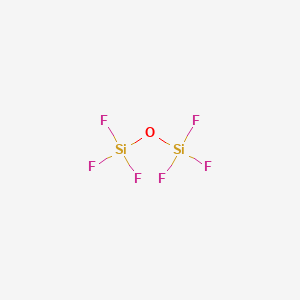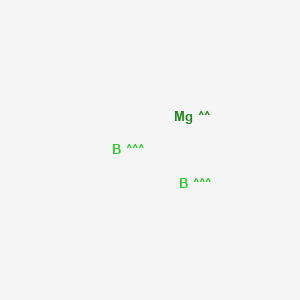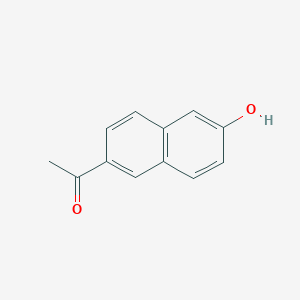
(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indole-2,3-dione oximes involves specific reactions characterized by the formation of indoline-2,3-dione-3-oxime (IDOX) through methods such as condensation and characterization techniques including IR, mass, and NMR spectroscopy. Quantum mechanical calculations and spectral data generation through semi-empirical methods are part of the process, indicating the compound's synthesis involves intricate steps for optimization and characterization (Laxmi, 2013).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds showcases the presence of Z-conformers, confirmed through NMR spectroscopy and X-ray single crystal diffraction analysis. The analysis reveals intramolecular hydrogen bonds and molecular packing stabilized by intermolecular hydrogen bonds and π-π stacking interactions, providing insight into the structural aspects and isomer formation of such compounds (Karalı, 2021).
Chemical Reactions and Properties
Research on related chemical reactions includes the synthesis of 1,7-Bis(3-indolyl)-1,6-heptadiene-3,5-dione through condensation, highlighting the role of active methylene groups and the effects of reaction conditions on yield. This points to the complexity and variability in the chemical reactions of indole-derived compounds, including oximes (Li Zhi-cheng, 2009).
Physical Properties Analysis
The solid-state properties, including crystal structure and hydrogen bonding, are critical in understanding the physical characteristics of these compounds. The crystal structure of related molecules shows E stereochemistry and the formation of dimers through classical hydrogen bonds, elucidating the importance of molecular arrangement and interactions in defining physical properties (Andrea R. da Silva et al., 2011).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on compounds like "1,3-oxazino[6,5-b]indole-2,4-(3H,9H)-diones" synthesized from oxindoles and their reactions with diazomethane, provide insights into the ring expansions and chemical transformations that indole derivatives, including oximes, can undergo, reflecting their complex chemical behavior (Randall J. Gallaschun and R. Schnur, 1992).
Applications De Recherche Scientifique
Indole Synthesis and Classification
The indole alkaloids, which include a wide range of compounds with significant biological activities, have been a focal point for organic chemistry research. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the diversity and complexity of methods used to create indole derivatives. This work underscores the importance of indole compounds in drug discovery and organic synthesis, suggesting potential relevance for compounds like "(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime" (Taber & Tirunahari, 2011).
Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) review the synthesis of heterocyclic compounds based on isatins, emphasizing their synthetic versatility and biological activities. This review highlights recent advances in creating N-heterocycles from isatin derivatives, indicating the potential for "(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime" to serve as a precursor for novel heterocyclic compounds with various biological activities (Sadeghian & Bayat, 2022).
Isatin Derivatives as Anticonvulsant Agents
Research on isatin derivatives also explores their pharmacological importance, including anticonvulsant activities. Mathur and Nain (2014) discuss the synthetic methods and biological activity of isatin and its analogs, noting that Schiff bases among isatin derivatives exhibit potent anticonvulsant activity. This indicates the potential for related compounds to contribute to developing new anticonvulsant drugs (Mathur & Nain, 2014).
Pharmacokinetics and Pharmacodynamics of Oximes
The study of oximes, which are related to the chemical structure of interest, involves understanding their pharmacokinetics and pharmacodynamics, particularly in the context of counteracting intoxications. Voicu et al. (2010) provide a critical review of oximes' therapeutic consequences, focusing on their ability to penetrate biological barriers and reactivate enzymes inhibited by organophosphates. This research could offer insights into the applications of "(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime" in similar therapeutic contexts (Voicu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
7-methyl-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIBRJCCFJQRKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418737 |
Source


|
| Record name | MLS000339636 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime | |
CAS RN |
13208-96-3 |
Source


|
| Record name | MLS000339636 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














